molecular formula C8H11NO2 B13837339 2-Azetidinone, 1-acetyl-3-(1-methylethylidene)-

2-Azetidinone, 1-acetyl-3-(1-methylethylidene)-

Cat. No.: B13837339
M. Wt: 153.18 g/mol
InChI Key: IUZFFXDTUDLBBI-UHFFFAOYSA-N
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Description

1-Acetyl-3-(propan-2-ylidene)azetidin-2-one is a heterocyclic compound that belongs to the azetidine family. Azetidines are four-membered nitrogen-containing rings that exhibit significant chemical reactivity due to the strain in the ring structure. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-3-(propan-2-ylidene)azetidin-2-one can be synthesized through several methods. One common approach involves the reaction of (N-Boc-azetidin-3-ylidene)acetate with appropriate reagents under specific conditions. The starting material, (N-Boc-azetidin-3-one), is subjected to a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production of 1-Acetyl-3-(propan-2-ylidene)azetidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-(propan-2-ylidene)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Acetyl-3-(propan-2-ylidene)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(propan-2-ylidene)azetidin-2-one involves its interaction with specific molecular targets. The compound’s azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

1-Acetyl-3-(propan-2-ylidene)azetidin-2-one is unique due to its specific acetyl and propan-2-ylidene substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-acetyl-3-propan-2-ylideneazetidin-2-one

InChI

InChI=1S/C8H11NO2/c1-5(2)7-4-9(6(3)10)8(7)11/h4H2,1-3H3

InChI Key

IUZFFXDTUDLBBI-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CN(C1=O)C(=O)C)C

Origin of Product

United States

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